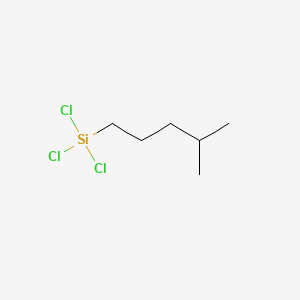
Trichloro(4-methylpentyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trichloro(4-methylpentyl)silane is an organosilicon compound with the molecular formula C6H13Cl3Si. It is a colorless liquid that is primarily used in the synthesis of other silicon-containing compounds. The compound is known for its reactivity, particularly with water, and is used in various industrial and research applications.
準備方法
Synthetic Routes and Reaction Conditions: Trichloro(4-methylpentyl)silane can be synthesized through the direct chlorination of 4-methylpentylsilane. This process involves the reaction of 4-methylpentylsilane with chlorine gas under controlled conditions. The reaction is typically carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods: In industrial settings, this compound is produced using a similar chlorination process. The reaction is conducted in large reactors where 4-methylpentylsilane is exposed to chlorine gas. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions: Trichloro(4-methylpentyl)silane undergoes several types of chemical reactions, including hydrolysis, alcoholysis, and reduction.
Hydrolysis: When exposed to water, this compound rapidly hydrolyzes to form silanols and hydrochloric acid.
Alcoholysis: The compound reacts with alcohols to produce alkoxysilanes and hydrochloric acid.
Reduction: this compound can be reduced using reducing agents such as lithium aluminum hydride to form silanes.
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Alcoholysis: Alcohols such as methanol or ethanol are used, and the reaction is often conducted at elevated temperatures.
Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions to prevent unwanted side reactions.
Major Products:
Hydrolysis: Silanols and hydrochloric acid.
Alcoholysis: Alkoxysilanes and hydrochloric acid.
Reduction: Silanes and corresponding by-products depending on the reducing agent used.
科学的研究の応用
Trichloro(4-methylpentyl)silane has several applications in scientific research and industry:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds. Its reactivity makes it valuable in creating complex silicon-based molecules.
Biology: The compound is used in the modification of surfaces for biological assays. It can be used to create hydrophobic or hydrophilic surfaces, depending on the desired application.
Medicine: this compound is used in the development of drug delivery systems. Its ability to form stable bonds with other molecules makes it useful in creating targeted delivery systems.
Industry: The compound is used in the production of silicone resins and coatings. Its reactivity with other chemicals allows for the creation of durable and resistant materials.
作用機序
Trichloro(4-methylpentyl)silane can be compared to other similar compounds such as trichlorosilane and methyltrichlorosilane:
Trichlorosilane (HSiCl3): This compound is used primarily in the production of ultrapure silicon for the semiconductor industry. It is less complex than this compound and has different reactivity due to the absence of an organic group.
Methyltrichlorosilane (CH3SiCl3): Methyltrichlorosilane is used in the production of silicone resins and polymers. It has a similar reactivity profile to this compound but differs in the organic group attached to the silicon atom.
Uniqueness: this compound is unique due to the presence of the 4-methylpentyl group, which imparts specific reactivity and properties to the compound. This makes it suitable for specialized applications where other trichlorosilanes may not be as effective.
類似化合物との比較
- Trichlorosilane (HSiCl3)
- Methyltrichlorosilane (CH3SiCl3)
- Dichloromethylsilane (CH3SiCl2H)
特性
CAS番号 |
20170-36-9 |
|---|---|
分子式 |
C6H13Cl3Si |
分子量 |
219.6 g/mol |
IUPAC名 |
trichloro(4-methylpentyl)silane |
InChI |
InChI=1S/C6H13Cl3Si/c1-6(2)4-3-5-10(7,8)9/h6H,3-5H2,1-2H3 |
InChIキー |
CNRLEJMPYFRWTK-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCC[Si](Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(Methacryloyloxy)ethyl]dimethylammonium nitrate](/img/structure/B13735138.png)

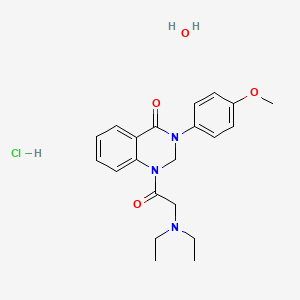


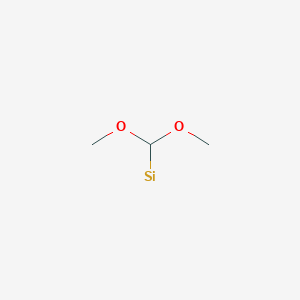
![(6R,7R)-3-[(acetyloxy)methyl]-8-oxo-7-[2-(thiophen-3-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13735172.png)

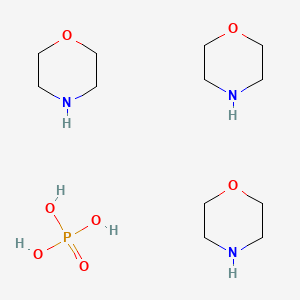


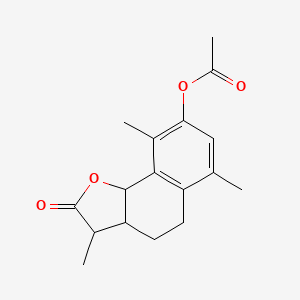
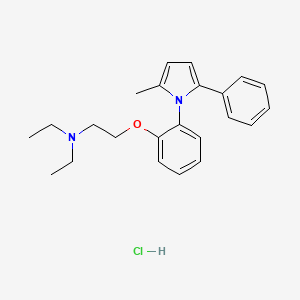
![4-[(3R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13735229.png)
